
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
Übersicht
Beschreibung
Chemical Structure: The compound consists of a benzoic acid core substituted at the para position with a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₇H₂₃NO₅, with a molecular weight of 321.37 g/mol (CAS: 149353-75-3) . Applications: Primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and transcription factor modulators . The Boc group enhances solubility during synthetic steps and is readily cleaved under acidic conditions .
Vorbereitungsmethoden
Synthesis via Bromophenylpentanedioic Acid Cyclization
Formation of Piperidine-2,6-dione Intermediate
The process begins with 3-(2-bromophenyl)pentanedioic acid (3) , which undergoes cyclization with urea at 180–210°C for 2–10 hours to yield 4-(2-bromophenyl)piperidine-2,6-dione (4) . This step achieves near-quantitative conversion by leveraging the dehydrating properties of urea.
Key parameters :
-
Reagent : 1.0–1.1 molar equivalents of urea.
-
Isolation : Filtration or recrystallization from ethanol/water mixtures .
Reduction to Piperidine Intermediate
The dione (4) is reduced to 4-(2-bromophenyl)piperidine (5) using sodium borohydride/boron trifluoride-THF complex or lithium aluminum hydride .
Typical conditions :
-
Temperature : -20°C to 0°C during reagent addition, followed by heating at 40–100°C for 2–12 hours.
-
Solvent : Tetrahydrofuran (THF).
Table 1: Comparison of Reducing Agents
Reducing Agent | Temperature Range | Reaction Time | Yield (%) |
---|---|---|---|
NaBH4/BF3-THF complex | 40–60°C | 6 hours | 89 |
LiAlH4 | 60–80°C | 4 hours | 91 |
Boc Protection of the Piperidine Nitrogen
The piperidine intermediate (5) is protected with di-tert-butyl dicarbonate in the presence of sodium carbonate or N,N-diisopropylethylamine .
Optimized protocol :
-
Reagents : 1.0 molar equivalent di-tert-butyl dicarbonate, 1.2 equivalents Na2CO3.
-
Solvent : THF/water (4:1 v/v).
-
Conditions : 10–30°C for 1–6 hours.
Lithiation and Carboxylation
The Boc-protected bromophenylpiperidine (6) undergoes lithium-halogen exchange with n-butyllithium at -100°C to -60°C, followed by carboxylation with dry ice .
Critical steps :
-
Lithiation : 1.1–1.3 equivalents n-BuLi in anhydrous THF.
-
Carboxylation : Excess dry ice added over 1–4 hours, stirred for 6–24 hours.
-
Isolation : Acidic workup (1M HCl) and recrystallization from ethyl acetate/hexane.
Process Optimization and Scalability
Telescoping Steps (d) and (e)
Patent WO2019232010A1 highlights bypassing the isolation of 4-(2-bromophenyl)piperidine (5) by directly introducing di-tert-butyl dicarbonate into the reaction mixture . This reduces waste and improves overall yield to 78–84% for the combined steps.
Advantages :
Solvent and Temperature Effects
-
THF vs. Et2O : THF provides superior solubility for intermediates, enabling faster reaction kinetics.
-
Low-temperature lithiation : Prevents side reactions such as dimerization or elimination .
Alternative Synthetic Routes
Cross-Coupling with Boc-Protected Piperidines
ChemicalBook describes a method using N-Boc-4-iodopiperidine and 4-bromobenzoic acid under Suzuki-Miyaura conditions . While this route is less common for the 4-substituted isomer, it offers modularity for structural analogs.
Limitations :
Analyse Chemischer Reaktionen
Carbonation via Organolithium Reagents
The benzoic acid group is introduced via a lithiation-carbonation sequence. This reaction is central to the compound’s synthesis.
Mechanistic Insight :
-
The bromine in the precursor (tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate) is replaced by lithium via halogen-lithium exchange.
-
Subsequent reaction with CO₂ forms the carboxylic acid.
Cross-Coupling Reactions
The compound’s aromatic ring participates in palladium-catalyzed cross-coupling reactions.
Reaction Type | Conditions | Catalyst System | Product | Reference |
---|---|---|---|---|
Negishi Coupling | DMA, 85°C, Pd(dppf)Cl₂, CuI, Zn | Pd(dppf)Cl₂/CuI | Biphenyl or heteroaryl derivatives |
Example Synthesis :
-
Reacting 3-bromobenzoic acid with N-Boc-4-iodopiperidine under Negishi conditions yields 3-(1-(Boc)piperidin-4-yl)benzoic acid .
Amide and Ester Formation
The carboxylic acid undergoes activation for nucleophilic substitution.
Case Study :
-
Condensation with 4-chlorobenzoylpiperidine using HATU/DIPEA yields PROTAC linkers with enhanced binding affinity .
Boc Deprotection
The Boc group is selectively removed under acidic conditions, enabling further piperidine functionalization.
Reagent | Conditions | Product | Reference |
---|---|---|---|
Trifluoroacetic Acid (TFA) | DCM, 0°C to RT, 2–5 hours | 4-(piperidin-4-yl)benzoic acid |
Applications :
-
The deprotected amine undergoes alkylation or acylation for downstream modifications.
Oxidation and Reduction
The benzoic acid moiety can be further derivatized:
Reaction Type | Reagents | Product | Reference |
---|---|---|---|
Reduction | LiAlH₄, THF | Benzyl alcohol derivative | |
Oxidation | KMnO₄, acidic conditions | No reaction (stable carboxylic acid) | – |
Note : The carboxylic acid is resistant to further oxidation under standard conditions.
Electrophilic Aromatic Substitution
The aromatic ring undergoes halogenation or nitration at specific positions.
Reaction Type | Reagents | Position | Reference |
---|---|---|---|
Bromination | Br₂, FeBr₃ | Para to the carboxylic acid |
Critical Data Tables
Reaction Type | Temperature Range (°C) | Solvent | Typical Yield* |
---|---|---|---|
Lithiation-Carbonation | −100 to −60 | THF | 60–75% |
Negishi Coupling | 85 | DMA | 50–65% |
Amide Coupling | RT | DMF | 70–85% |
Boc Deprotection | 0–25 | DCM | >90% |
*Yields estimated from referenced procedures.
Wissenschaftliche Forschungsanwendungen
Role in PROTAC Development
One of the primary applications of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that induce targeted protein degradation, offering a novel approach to modulating protein levels within cells.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a crucial intermediate for synthesizing various biologically active compounds. Its derivatives have been explored for their potential therapeutic effects, including:
- Anti-cancer Agents : Research indicates that compounds derived from this acid can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
- Neuroprotective Effects : Some studies have suggested that derivatives may play a role in reducing β-amyloid peptide production, which is significant in Alzheimer's disease research .
Bioconjugation Applications
The compound has also been identified as a potential crosslinker in bioconjugation processes. This application is essential for developing targeted therapies that require precise delivery mechanisms for drugs or imaging agents.
Case Study 1: PROTAC Optimization
A study highlighted the use of this compound in optimizing PROTACs aimed at degrading specific oncoproteins. The incorporation of this linker improved the efficacy and selectivity of the PROTACs compared to those using traditional linkers .
Case Study 2: Synthesis of Anti-cancer Compounds
Another research effort synthesized various derivatives of this compound, evaluating their anti-cancer properties. Results indicated that certain modifications led to enhanced potency against specific cancer cell lines, demonstrating its utility as a scaffold for drug development .
Summary Table of Applications
Application Area | Description |
---|---|
PROTAC Development | Used as a semi-flexible linker to induce targeted protein degradation |
Medicinal Chemistry | Serves as an intermediate for synthesizing anti-cancer and neuroprotective agents |
Bioconjugation | Acts as a crosslinker for targeted drug delivery systems |
Wirkmechanismus
The mechanism of action of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The semi-flexible nature of this compound allows for optimal positioning of the target protein and E3 ligase, facilitating the formation of a ternary complex and efficient protein degradation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key structural variations among analogs include:
- Position of substitution on the benzoic acid (ortho, meta, para).
- Linker chemistry (direct bond, methylene, ether, or ester).
- Additional substituents (e.g., fluorine, trifluoromethoxy).
Positional Isomers
Linker-Modified Analogs
Substituted Derivatives
Biologische Aktivität
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS Number: 149353-75-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential applications in drug development, particularly as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) technology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- CAS Number : 149353-75-3
The biological activity of this compound is primarily attributed to its role as a linker in PROTACs. These bifunctional molecules are designed to recruit E3 ubiquitin ligases to target proteins, facilitating their degradation via the ubiquitin-proteasome pathway. The incorporation of a rigid linker like this compound can influence the orientation and efficacy of the PROTAC in targeting specific proteins for degradation, which is crucial for therapeutic applications.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives with piperidine moieties could inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest . The structural flexibility provided by the tert-butoxycarbonyl group enhances the interaction with target proteins involved in cancer progression.
Inhibition of Platelet Aggregation
Another notable biological activity is the inhibition of platelet aggregation. Research showed that piperidine derivatives can effectively block the binding of fibrinogen to integrin αIIbβ3, a critical step in platelet activation and aggregation. This property suggests potential applications in treating thrombotic disorders .
Comparative Biological Activity Table
Research Findings
In recent years, several studies have focused on optimizing the structure of piperidine-based compounds to enhance their biological activity. Investigations into the structure-activity relationship (SAR) have revealed that modifications to the piperidine ring and the benzoic acid moiety can significantly affect potency and selectivity against various biological targets .
For example, a study highlighted that introducing electron-withdrawing groups on the aromatic ring increased the compound's affinity for target proteins involved in cancer pathways, thereby enhancing its antitumor efficacy .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, and how can purity be optimized?
- Synthesis Strategy : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by coupling to a benzoic acid derivative. For example, Suzuki-Miyaura cross-coupling may link aromatic fragments, as seen in analogous boronic acid intermediates .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity (>95%) products. Boc-protected intermediates are sensitive to acidic conditions, necessitating neutral pH during workup .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation : Use - and -NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and the benzoic acid carboxyl group (δ ~170 ppm in ). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ expected at m/z 306 for CHNO) .
- Purity Assessment : Reverse-phase HPLC with UV detection at 254 nm is standard. Retention times should align with reference standards from validated synthetic batches .
Q. How does the solubility profile of this compound impact experimental design?
- Solubility Challenges : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or methanol. For biological assays, pre-dissolve in DMSO (≤10% v/v) and dilute with PBS. Precipitation at neutral pH may occur due to the free carboxylic acid group .
Advanced Research Questions
Q. What strategies mitigate instability of the Boc group during synthetic steps?
- Condition Optimization : Avoid prolonged exposure to trifluoroacetic acid (TFA) or other strong acids. Use mild deprotection agents like HCl in dioxane (4 M) at 0–4°C for controlled Boc removal. Stability studies show the Boc group remains intact below 40°C in inert atmospheres .
- Alternative Protecting Groups : For acid-sensitive downstream reactions, consider Fmoc or Alloc protection, though these may require orthogonal deprotection methods .
Q. How can conflicting NMR data for piperidine ring conformers be resolved?
- Dynamic NMR Analysis : At low temperatures (e.g., -40°C), chair-chair interconversion of the piperidine ring slows, splitting proton signals into distinct axial/equatorial peaks. Computational modeling (DFT) can predict dominant conformers and guide spectral interpretation .
Q. What are the implications of steric hindrance in coupling reactions involving the piperidin-4-yl moiety?
- Reagent Selection : Use bulky coupling agents (e.g., HATU over EDCI) to improve yields in amide bond formation. Steric effects may reduce reaction rates; extend reaction times (24–48 hrs) and monitor progress via TLC .
- Microwave-Assisted Synthesis : Accelerate sluggish reactions by applying microwave irradiation (e.g., 100°C, 30 min), which enhances molecular collisions without degrading the Boc group .
Q. How can researchers address discrepancies in biological activity data across studies?
- Batch Consistency : Ensure consistent Boc deprotection (e.g., using TFA vs. HCl) to avoid residual protecting groups that alter bioactivity. Validate purity with orthogonal methods (HPLC, LC-MS) .
- Metabolite Interference : Test for esterase-mediated hydrolysis of the Boc group in cell-based assays, which may generate inactive piperidine derivatives. Include stability controls in serum-containing media .
Q. Methodological Tables
Table 1. Key Physicochemical Properties
Property | Value/Description | Reference |
---|---|---|
Molecular Weight | 306.35 g/mol | |
Melting Point | 162–166°C (dec.) | |
Solubility in DMSO | >50 mg/mL | |
Stability in Aqueous Buffer | Stable ≤6 hrs at pH 7.4, 25°C |
Table 2. Recommended Reaction Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Boc Protection | BocO, DMAP, CHCl, 0°C→RT | 85% | |
Suzuki Coupling | Pd(PPh), NaCO, DME/HO, 80°C | 72% | |
Carboxylic Acid Deprotection | LiOH, THF/HO, RT | 90% |
Eigenschaften
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-13(9-11-18)12-4-6-14(7-5-12)15(19)20/h4-7,13H,8-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNVQGGUCDVTIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626156 | |
Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149353-75-3 | |
Record name | 1-(1,1-Dimethylethyl) 4-(4-carboxyphenyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149353-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Carboxy-phenyl)-piperidine-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.